molecular formula C34H25N2NaO6S B037646 Sodium 2-(3-((2-methyl-4-sulfonatophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoate CAS No. 6252-76-2

Sodium 2-(3-((2-methyl-4-sulfonatophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoate

Cat. No. B037646
CAS RN: 6252-76-2
M. Wt: 612.6 g/mol
InChI Key: UWMZZSRDUVJJDP-UHFFFAOYSA-M
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Description

Sodium 2-(3-((2-methyl-4-sulfonatophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoate, also known as this compound, is a useful research compound. Its molecular formula is C34H25N2NaO6S and its molecular weight is 612.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Xanthenes - Rhodamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant; Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Food Preservation and Safety

Sodium benzoate is widely recognized for its preservative qualities in the food and beverage industry, contributing to the extended shelf life of products by inhibiting the growth of potentially harmful bacteria, yeast, and fungi. Concerns have been raised regarding its safety, as it can react with ascorbic acid in beverages to produce benzene, a known carcinogen. Despite this, sodium benzoate continues to be used due to its efficacy as a preservative and its role in maintaining food safety (Piper & Piper, 2017).

Therapeutic Applications

In the medical field, sodium benzoate has found applications in treating a range of disorders. It has shown promise in the management of urea cycle disorders, schizophrenia, early-stage Alzheimer's disease, and Parkinson's disease, among others. Its mechanism as a competitive inhibitor of D-amino acid oxidase, which influences neurotransmission and cognitive functioning, underpins some of these therapeutic uses. However, its potential neurotoxic and teratogenic effects call for cautious application (Piper & Piper, 2017).

Material Science and Technology

Sodium-based compounds have been explored for various applications in material science, including the development of sodium-metal anodes for sodium-metal batteries (SMBs). These batteries are considered promising for energy storage systems due to their advantageous properties, such as high energy density and cost-effectiveness. Research focuses on overcoming challenges like dendrite growth, unstable solid electrolyte interphases, and low Coulombic efficiency to make SMBs more feasible for widespread use (Lee et al., 2019).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 2-(3-((2-methyl-4-sulfonatophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoate involves the reaction of 2-(3-((2-methyl-4-nitrophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoic acid with sodium sulfite followed by reduction with sodium dithionite to yield the final product.", "Starting Materials": [ "2-amino-3-methyl-4-nitrobenzoic acid", "o-toluidine", "2-amino-6-bromo-xanthene", "sodium sulfite", "sodium dithionite" ], "Reaction": [ "Step 1: 2-amino-3-methyl-4-nitrobenzoic acid is reacted with o-toluidine and 2-amino-6-bromo-xanthene in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield 2-(3-((2-methyl-4-nitrophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoic acid.", "Step 2: 2-(3-((2-methyl-4-nitrophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoic acid is treated with sodium sulfite in the presence of a base such as sodium hydroxide to yield the corresponding sulfonate derivative.", "Step 3: The sulfonate derivative is then reduced with sodium dithionite in the presence of a reducing agent such as sodium borohydride to yield Sodium 2-(3-((2-methyl-4-sulfonatophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoate." ] }

CAS RN

6252-76-2

Molecular Formula

C34H25N2NaO6S

Molecular Weight

612.6 g/mol

IUPAC Name

sodium;2-[3-(2-methylanilino)-6-(2-methyl-4-sulfonatoanilino)xanthen-10-ium-9-yl]benzoate

InChI

InChI=1S/C34H26N2O6S.Na/c1-20-7-3-6-10-29(20)35-22-11-14-27-31(18-22)42-32-19-23(36-30-16-13-24(17-21(30)2)43(39,40)41)12-15-28(32)33(27)25-8-4-5-9-26(25)34(37)38;/h3-19,35-36H,1-2H3,(H-,37,38,39,40,41);/q;+1/p-1

InChI Key

UWMZZSRDUVJJDP-UHFFFAOYSA-M

Isomeric SMILES

CC1=CC=CC=C1NC2=CC3=C(C=C2)C(=C4C=CC(=NC5=C(C=C(C=C5)S(=O)(=O)[O-])C)C=C4O3)C6=CC=CC=C6C(=O)O.[Na+]

SMILES

CC1=CC=CC=C1NC2=CC3=C(C=C2)C(=C4C=CC(=NC5=C(C=C(C=C5)S(=O)(=O)[O-])C)C=C4O3)C6=CC=CC=C6C(=O)O.[Na+]

Canonical SMILES

CC1=CC=CC=C1NC2=CC3=C(C=C2)C(=C4C=CC(=CC4=[O+]3)NC5=C(C=C(C=C5)S(=O)(=O)[O-])C)C6=CC=CC=C6C(=O)[O-].[Na+]

Other CAS RN

6252-76-2

synonyms

henyl)amino]-,hydroxide,innersalt,monosodiumsalt; xanthylium,9-(2-carboxyphenyl)-3-[(2-methylphenyl)amino]-6-[(2-methyl-4-sulfop; xanthylium,9-(2-carboxyphenyl)-3-[(2-methylphenyl)amino]-6-[(2-methyl-4-sulfophenyl)amino]-,hydroxide,innersalt,monosodium

Origin of Product

United States

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